molecular formula C9H7NO3S B1523856 2-[2-(Furan-3-yl)-1,3-thiazol-4-yl]acetic acid CAS No. 1333978-60-1

2-[2-(Furan-3-yl)-1,3-thiazol-4-yl]acetic acid

Cat. No.: B1523856
CAS No.: 1333978-60-1
M. Wt: 209.22 g/mol
InChI Key: AZKWQASCXRSDHI-UHFFFAOYSA-N
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Description

2-[2-(Furan-3-yl)-1,3-thiazol-4-yl]acetic acid is a heterocyclic compound that features both furan and thiazole rings. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both furan and thiazole rings in its structure imparts unique chemical and biological properties.

Scientific Research Applications

2-[2-(Furan-3-yl)-1,3-thiazol-4-yl]acetic acid has several applications in scientific research:

Safety and Hazards

The safety information for “2-[2-(Furan-3-yl)-1,3-thiazol-4-yl]acetic acid” indicates that it has the GHS07 pictogram, with hazard statements H302, H315, H319, and H335 . This suggests that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for research on “2-[2-(Furan-3-yl)-1,3-thiazol-4-yl]acetic acid” and similar compounds could involve further exploration of their anticancer activity and potential applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Furan-3-yl)-1,3-thiazol-4-yl]acetic acid typically involves the formation of the thiazole ring followed by the introduction of the furan moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-furylamine with α-haloketones can yield the desired thiazole derivative, which can then be further functionalized to introduce the acetic acid group .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of catalysts to enhance reaction rates and selectivity, as well as purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Furan-3-yl)-1,3-thiazol-4-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under specific conditions.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can occur on the furan ring, while nucleophilic substitutions can take place on the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction can produce dihydrofuran derivatives.

Comparison with Similar Compounds

Similar Compounds

    2-Furanacetic acid: Similar structure but lacks the thiazole ring.

    Thiazole-4-acetic acid: Contains the thiazole ring but lacks the furan moiety.

    Furan-2-carboxylic acid: Another furan derivative with different functional groups.

Uniqueness

2-[2-(Furan-3-yl)-1,3-thiazol-4-yl]acetic acid is unique due to the combination of both furan and thiazole rings in its structure. This dual-ring system imparts distinct chemical and biological properties that are not found in compounds with only one of these rings.

Properties

IUPAC Name

2-[2-(furan-3-yl)-1,3-thiazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3S/c11-8(12)3-7-5-14-9(10-7)6-1-2-13-4-6/h1-2,4-5H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZKWQASCXRSDHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C2=NC(=CS2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[2-(Furan-3-yl)-1,3-thiazol-4-yl]acetic acid
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2-[2-(Furan-3-yl)-1,3-thiazol-4-yl]acetic acid
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